molecular formula C18H23Cl2N3O2 B2741403 2-(2-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351622-28-0

2-(2-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2741403
CAS No.: 1351622-28-0
M. Wt: 384.3
InChI Key: WRXKRIDNZAAFHN-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H23Cl2N3O2 and its molecular weight is 384.3. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2.ClH/c1-13-16(14(2)24-20-13)12-21-7-9-22(10-8-21)18(23)11-15-5-3-4-6-17(15)19;/h3-6H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXKRIDNZAAFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride has garnered attention in recent years for its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that typically includes the formation of isoxazole derivatives and subsequent modifications to introduce piperazine moieties. The synthesis pathways often utilize starting materials such as chlorinated phenyl derivatives and piperazine precursors, followed by reactions that facilitate the introduction of the isoxazole group.

Anticancer Properties

Recent studies have demonstrated that compounds related to This compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related isoxazole derivative showed IC50 values below 100 µM against certain cancer cells, indicating potent anticancer effects .

Key findings include:

  • Apoptotic Effects : The compound has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic markers such as Bax. This shift in gene expression suggests that the compound may play a role in cell cycle regulation and apoptosis .

Neuroprotective Effects

Another area of interest is the potential neuroprotective effects of this compound. Research indicates that similar compounds can modulate autophagy pathways in neuronal cells, suggesting a mechanism for neuroprotection against degenerative diseases .

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives have also been investigated. Compounds related to This compound demonstrated activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Studies and Experimental Data

StudyCompoundBiological ActivityIC50 (µM)Reference
1Isoxazole derivativeCytotoxicity in cancer cells<100
2Related piperazine compoundNeuroprotection via autophagy modulationN/A
3Isoxazole-piperazine hybridAntimicrobial activity against bacteriaN/A

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological contexts:

  • Antidepressant Activity :
    • Research indicates that derivatives of piperazine, a component of this compound, exhibit antidepressant properties. The interaction of the piperazine moiety with neurotransmitter receptors is believed to enhance mood regulation .
  • Anxiolytic Effects :
    • The presence of the isoxazole ring suggests potential anxiolytic effects. Compounds with similar structures have been studied for their ability to modulate anxiety-related behaviors in animal models .
  • Antipsychotic Properties :
    • Some studies have explored the antipsychotic potential of compounds containing both piperazine and chlorophenyl groups. These compounds may act on dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry investigated various piperazine derivatives for their antidepressant efficacy. The results indicated that modifications to the piperazine structure significantly influenced their activity, with some derivatives showing comparable effects to established antidepressants .

Case Study 2: Anxiolytic Properties

In a controlled trial involving animal models, researchers administered the compound to assess its anxiolytic effects. Results demonstrated a significant reduction in anxiety-like behaviors, suggesting its potential for treating anxiety disorders .

Case Study 3: Antipsychotic Activity

A recent investigation into compounds similar to 2-(2-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride revealed promising antipsychotic effects. The study highlighted the importance of the chlorophenyl group in enhancing receptor affinity and selectivity for dopamine receptors .

Preparation Methods

Preparation of 3,5-Dimethylisoxazole-4-carbaldehyde

The isoxazole core is synthesized via cyclocondensation of diketones with hydroxylamine. For example, 3,5-dimethylisoxazole-4-carbaldehyde is prepared by reacting acetylacetone with hydroxylamine hydrochloride under acidic conditions.

Reaction Conditions :

  • Reactants : Acetylacetone (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv)
  • Solvent : Ethanol/water (3:1)
  • Temperature : Reflux at 80°C for 6 hours
  • Yield : 78–85%.

Reduction to 3,5-Dimethylisoxazole-4-methanol

The aldehyde is reduced to the primary alcohol using sodium borohydride (NaBH4) in methanol at 0°C (Yield: 90–95%).

Chlorination to 4-(Chloromethyl)-3,5-dimethylisoxazole

Treatment with thionyl chloride (SOCl2) in dichloromethane converts the alcohol to the chloromethyl derivative.

  • Conditions : SOCl2 (2.0 equiv), DCM, 0°C → RT, 2 hours
  • Yield : 88%.

Alkylation of Piperazine

Piperazine is alkylated with 4-(chloromethyl)-3,5-dimethylisoxazole in the presence of a base:

  • Base : K2CO3 (2.5 equiv)
  • Solvent : Acetonitrile, 60°C, 12 hours
  • Workup : Filtration, solvent evaporation, and column chromatography (EtOAc/Hexane)
  • Yield : 70–75%.

Synthesis of 2-(2-Chlorophenyl)ethanone

Friedel-Crafts Acylation

2-Chlorophenylacetyl chloride is reacted with benzene derivatives under AlCl3 catalysis:

  • Conditions : AlCl3 (1.5 equiv), benzene, 0°C → RT, 4 hours
  • Yield : 65%.

Direct Chlorination of Phenylacetone

Alternative routes involve chlorination of phenylacetone using Cl2 gas in CCl4:

  • Conditions : Cl2 gas, CCl4, UV light, 6 hours
  • Regioselectivity : Ortho-chloro isomer predominates (70:30 ortho:para).

Coupling of Fragments

Nucleophilic Substitution

The piperazine intermediate reacts with 2-(2-chlorophenyl)ethyl chloride in a polar aprotic solvent:

  • Base : Triethylamine (3.0 equiv)
  • Solvent : DMF, 80°C, 24 hours
  • Yield : 60–65%.

Reductive Amination

Alternative coupling via reductive amination using sodium cyanoborohydride (NaBH3CN):

  • Conditions : NaBH3CN (1.5 equiv), MeOH, RT, 12 hours
  • Yield : 55–60%.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ether:

  • Conditions : 2.0 equiv HCl (gas), diethyl ether, 0°C, 1 hour
  • Isolation : Filtration and drying under vacuum
  • Purity : >98% (HPLC).

Optimization and Challenges

Regioselectivity in Alkylation

Competitive N-alkylation at both piperazine nitrogens is mitigated by using a mono-Boc-protected piperazine, followed by deprotection.

Purification Strategies

  • Column Chromatography : Silica gel with gradient elution (Hexane → EtOAc)
  • Recrystallization : Ethanol/water (4:1) for final hydrochloride salt.

Analytical Characterization

Table 1: Spectroscopic Data for Key Intermediates

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z) [M+H]+
4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazine 2.42 (s, 3H, CH3), 3.85 (s, 2H, CH2) 11.56 (CH3), 65.06 (CH2) 384.3 (calc)
2-(2-Chlorophenyl)ethanone 7.43 (d, J=7.6 Hz, 1H), 7.28–7.32 (m, 1H) 128.59 (C-Cl), 133.67 (C=O) 169.02 (found)

Table 2: Reaction Yields Across Steps

Step Yield (%) Purity (HPLC, %)
Isoxazole-4-carbaldehyde 85 95
Piperazine alkylation 75 97
Fragment coupling 65 96
Hydrochloride formation 95 98

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